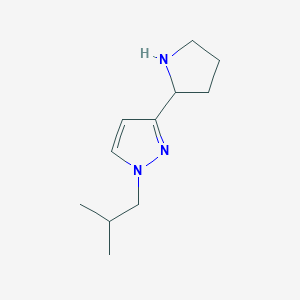

1-(2-methylpropyl)-3-(pyrrolidin-2-yl)-1H-pyrazole

Description

General Overview of Substituted Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Substituted pyrazole heterocycles are a cornerstone of modern chemical research, widely recognized for their diverse applications in both medicinal chemistry and material science. nih.gov Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms, a structure that imparts a unique combination of chemical properties. mdpi.comresearchgate.net This versatile scaffold is considered "privileged" in drug discovery, as its derivatives exhibit a broad spectrum of biological activities. nih.gov These include anti-inflammatory, antimicrobial, anticancer, analgesic, and antiviral properties. benthamscience.comorientjchem.org

The functional diversity of pyrazoles stems from the ability to readily modify their core structure at various positions, allowing for the fine-tuning of their steric and electronic properties. This adaptability has led to the development of numerous commercially successful drugs. Beyond pharmaceuticals, pyrazole derivatives have found applications as agrochemicals, dyes, and fluorescent agents. nih.govglobalresearchonline.net Their utility in material science extends to roles as organic light-emitting diodes (OLEDs) and semiconductors. nih.gov

Significance of Pyrrolidine (B122466) Moieties in Organic Synthesis and Molecular Design

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is another crucial building block in organic chemistry. frontiersin.org It is a prevalent feature in a vast array of natural products, particularly alkaloids, and is a key component of many FDA-approved drugs. nih.govresearchgate.net The significance of the pyrrolidine moiety lies in its three-dimensional, non-planar structure, which allows for a more effective exploration of chemical space compared to flat aromatic rings. nih.govnih.gov This 3D character is highly advantageous in molecular design, as it can lead to improved binding affinity and selectivity for biological targets. nih.gov

In organic synthesis, pyrrolidine and its derivatives, such as proline, are widely used as chiral catalysts and ligands in asymmetric reactions. nih.gov The stereogenicity of the carbon atoms in the pyrrolidine ring allows for the creation of homochiral scaffolds with predefined stereochemistry, which is critical in the development of stereospecific drugs. nih.govnih.gov The basicity of the nitrogen atom also plays a crucial role in its chemical reactivity and its function in biological systems. nih.gov

Rationale for Investigating the Interplay of Pyrazole and Pyrrolidine Ring Systems in a Fused or Substituted Context

The strategic combination of pyrazole and pyrrolidine rings into a single molecule, as seen in the 1-(2-methylpropyl)-3-(pyrrolidin-2-yl)-1H-pyrazole system, is driven by the principle of molecular hybridization. This approach aims to create novel chemical entities with potentially enhanced or entirely new properties by integrating the distinct features of each heterocyclic component. The rationale is to leverage the proven pharmacological and chemical advantages of both the pyrazole and pyrrolidine scaffolds.

By linking these two moieties, chemists can design hybrid molecules that may exhibit synergistic effects. For instance, the pyrazole core can act as a versatile scaffold for biological activity, while the three-dimensional and chiral nature of the pyrrolidine ring can enhance target recognition and binding. nih.govnih.gov Research into such hybrids has shown promise in developing new therapeutic agents, with studies exploring their potential as antitumor and antibacterial agents. nih.govacs.org The investigation of these combined architectures opens up new avenues for drug discovery and the development of molecules with tailored functions.

Historical Context and Evolution of Synthetic Strategies for Pyrazole-Containing Compounds

The history of pyrazole synthesis dates back to 1883, with the pioneering work of Ludwig Knorr, who first synthesized a pyrazole derivative through the condensation of acetoacetic ester with phenylhydrazine. globalresearchonline.netmdpi.com This classical approach, the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, remains a fundamental and widely used method for constructing the pyrazole ring. mdpi.comnih.gov

Over the decades, the synthetic toolbox for pyrazole synthesis has expanded significantly. Early methods relied on straightforward cyclization and condensation reactions. researchgate.net However, the demand for more complex and functionally diverse pyrazole derivatives has driven the development of more sophisticated and efficient synthetic strategies. Modern approaches include:

1,3-Dipolar Cycloaddition: This powerful method allows for the construction of the pyrazole ring with high regioselectivity. mdpi.com

Multicomponent Reactions (MCRs): These reactions enable the synthesis of complex pyrazole derivatives in a single step from three or more starting materials, offering high efficiency and atom economy. nih.govresearchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in pyrazole synthesis. researchgate.net

Green Chemistry Approaches: The development of solvent-free reactions and the use of eco-friendly catalysts are becoming increasingly important in the synthesis of pyrazoles. researchgate.netresearchgate.net

Catalytic Methods: The use of various catalysts, including metal-based and enzymatic catalysts, has enabled more selective and efficient pyrazole syntheses. researchgate.net

This evolution in synthetic methodologies has not only facilitated the production of a vast library of pyrazole-containing compounds but has also enabled the synthesis of increasingly complex molecular architectures for various scientific investigations. researchgate.net

Data Tables

Table 1: Key Properties of Pyrazole and Pyrrolidine Scaffolds

| Feature | Pyrazole | Pyrrolidine |

| Ring Structure | Five-membered aromatic heterocycle | Five-membered saturated heterocycle |

| Nitrogen Atoms | Two (adjacent) | One |

| Key Property | Aromaticity, versatile biological activity | 3D structure, chirality, basicity |

| Common Role | Privileged scaffold in medicinal chemistry | Component of natural products, chiral catalyst |

Table 2: Timeline of Key Developments in Pyrazole Synthesis

| Year | Development | Significance |

| 1883 | First synthesis by Ludwig Knorr | Established the foundational cyclocondensation method. globalresearchonline.netmdpi.com |

| Late 20th Century | Introduction of 1,3-dipolar cycloaddition | Provided a highly regioselective route to pyrazoles. mdpi.com |

| Early 21st Century | Rise of Multicomponent Reactions (MCRs) | Enabled efficient, one-pot synthesis of complex pyrazoles. nih.govresearchgate.net |

| Present | Focus on Green Chemistry and Catalysis | Development of more sustainable and selective synthetic methods. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylpropyl)-3-pyrrolidin-2-ylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-9(2)8-14-7-5-11(13-14)10-4-3-6-12-10/h5,7,9-10,12H,3-4,6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSAYFFFOBOPENA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=CC(=N1)C2CCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Methylpropyl 3 Pyrrolidin 2 Yl 1h Pyrazole and Its Structural Analogues

Established Reaction Pathways for Pyrazole (B372694) Core Formation

The construction of the pyrazole ring system is most commonly achieved through the reaction of a binucleophile, typically a hydrazine (B178648) derivative, with a 1,3-dielectrophilic synthon. This approach offers a high degree of flexibility in introducing substituents at various positions of the pyrazole ring.

Cyclocondensation Reactions with Hydrazine Derivatives

Cyclocondensation reactions are the most traditional and widely employed methods for pyrazole synthesis. youtube.com These reactions involve the condensation of a hydrazine with a three-carbon component, leading to the formation of the five-membered heterocyclic ring through the elimination of water or other small molecules. For the synthesis of 1-(2-methylpropyl)-3-(pyrrolidin-2-yl)-1H-pyrazole, the key starting material would be 2-methylpropylhydrazine (isobutylhydrazine).

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a classic method that involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. drugfuture.comnih.gov This reaction is known for its efficiency and generally high yields. chemhelpasap.com The mechanism involves the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.comjk-sci.com

When an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine are used, a mixture of two regioisomeric pyrazoles can be formed. drugfuture.comrsc.org The regioselectivity of the Knorr synthesis is influenced by several factors, including the steric and electronic nature of the substituents on both the dicarbonyl compound and the hydrazine, as well as reaction conditions such as pH and solvent. rsc.org To synthesize the target compound, a suitable 1,3-dicarbonyl precursor would be a β-ketoester or β-diketone bearing a pyrrolidine (B122466) ring, which would react with 2-methylpropylhydrazine. The reaction's regioselectivity would determine the predominant isomer formed.

Table 1: Knorr Pyrazole Synthesis and Variants

| Reactant 1 | Reactant 2 | Key Features | Potential Outcome for Target Synthesis |

|---|---|---|---|

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Classic, high-yield pyrazole synthesis. chemhelpasap.com | Reaction of a pyrrolidinyl-containing 1,3-dicarbonyl with 2-methylpropylhydrazine. |

Reactions Involving 1,3-Dicarbonyl Compounds

The condensation of 1,3-dicarbonyl compounds with hydrazines remains one of the most straightforward and versatile methods for preparing polysubstituted pyrazoles. nih.govjocpr.com This method allows for the synthesis of a wide array of pyrazole derivatives by varying the substituents on both reactants. organic-chemistry.org For the target molecule, a key precursor would be a 1-(pyrrolidin-2-yl)-substituted 1,3-dione. The reaction with 2-methylpropylhydrazine under acidic or basic conditions would lead to the desired pyrazole, although regioselectivity must be controlled. nih.gov The reaction typically proceeds through a pyrazoline intermediate which then undergoes oxidation or elimination to form the aromatic pyrazole.

Table 2: Pyrazole Synthesis from 1,3-Dicarbonyls

| Dicarbonyl Substrate | Hydrazine | Conditions | Notes |

|---|---|---|---|

| Acetylacetone | Phenylhydrazine | Acidic (e.g., AcOH) | Classic example leading to 1-phenyl-3,5-dimethylpyrazole. |

| Ethyl Acetoacetate | Phenylhydrazine | Nano-ZnO catalyst | An efficient, green protocol for 1,3,5-substituted pyrazoles. nih.gov |

Approaches Utilizing α,β-Unsaturated Ketones

An alternative and powerful strategy for pyrazole synthesis involves the reaction of hydrazines with α,β-unsaturated aldehydes and ketones, often referred to as chalcones. researchgate.netresearchgate.net This reaction typically proceeds via a Michael addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization and subsequent oxidation or elimination to afford the pyrazole. researchgate.netbeilstein-journals.org This method is particularly useful as it often provides better control over regioselectivity compared to the Knorr synthesis with unsymmetrical diketones. beilstein-journals.org

For the synthesis of this compound, a suitable starting material would be an α,β-unsaturated ketone bearing a pyrrolidinyl group. Reaction with 2-methylpropylhydrazine would lead to a pyrazoline intermediate, which can then be oxidized to the final pyrazole. chim.it

1,3-Dipolar Cycloaddition Strategies

1,3-Dipolar cycloadditions provide a highly convergent and often regioselective route to pyrazoles. nih.gov This method involves the reaction of a 1,3-dipole with a dipolarophile.

The [3+2] cycloaddition reaction between a diazo compound (the 1,3-dipole) and an alkyne (the dipolarophile) is a direct and atom-economical method for constructing the pyrazole ring. rsc.orgrsc.org The regioselectivity of this reaction is primarily controlled by the electronic properties of the substituents on both the diazo compound and the alkyne. researchgate.net

To access the target compound via this route, one could envision the reaction of a pyrrolidinyl-substituted alkyne with a diazoalkane derived from isobutane. Alternatively, a pyrrolidinyl-containing diazo compound could react with an isobutyl-substituted alkyne. This method can be performed under thermal conditions and often without the need for a catalyst, making it an attractive "green" chemistry approach. rsc.orgrsc.org The reaction of diazoalkanes with alkenes can also be used, which initially forms a pyrazoline that can be subsequently oxidized to the pyrazole. wikipedia.org

Table 3: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

| 1,3-Dipole | Dipolarophile | Key Features | Potential Application for Target Synthesis |

|---|---|---|---|

| Diazo Compound | Alkyne | High regioselectivity, often catalyst-free. rsc.orgresearchgate.net | Reaction of a pyrrolidinyl-alkyne with a suitable diazoalkane. |

Nitrilimine-Based Cycloadditions

The 1,3-dipolar cycloaddition of nitrilimines with suitable dipolarophiles is a powerful and versatile method for the synthesis of pyrazoles and pyrazolines. mdpi.com Nitrilimines, typically generated in situ from the dehydrohalogenation of hydrazonoyl halides, react with alkynes to directly afford pyrazoles. In the context of synthesizing the target molecule, a plausible strategy would involve the reaction of a nitrilimine with a dipolarophile containing a protected pyrrolidine moiety.

For instance, a suitably protected 2-ethynylpyrrolidine (B1368335) could serve as the dipolarophile. The reaction with a nitrilimine bearing the desired N-substituent (or a precursor that can be later modified) would lead to the corresponding substituted pyrazole. The regioselectivity of this cycloaddition is a crucial factor, and it is generally influenced by both electronic and steric factors of the substituents on both the nitrilimine and the dipolarophile. mdpi.com

A general representation of this approach is depicted below:

| Reactant 1 | Reactant 2 | Product |

| Hydrazonoyl halide (Nitrilimine precursor) | 2-Ethynylpyrrolidine (protected) | 3-(pyrrolidin-2-yl)-1H-pyrazole derivative |

The choice of protecting group for the pyrrolidine nitrogen is critical to prevent side reactions and to be easily removable in a subsequent step.

Multicomponent Reaction (MCR) Approaches for Pyrazole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and rapid access to molecular diversity. nih.govbeilstein-journals.org Several MCRs have been developed for the synthesis of pyrazoles. mdpi.com

A potential MCR strategy for the synthesis of the target scaffold could involve the condensation of a hydrazine derivative, a 1,3-dicarbonyl compound (or its equivalent), and an amine. For the synthesis of this compound, one could envision a reaction involving isobutylhydrazine, a β-ketoester or β-diketone bearing a protected pyrrolidine precursor at the appropriate position.

The general scheme for a three-component pyrazole synthesis is as follows:

| Component 1 | Component 2 | Component 3 | Product |

| Hydrazine derivative | 1,3-Dicarbonyl compound | Amine (optional) | Substituted pyrazole |

The challenge in this approach lies in the design and synthesis of the appropriately functionalized 1,3-dicarbonyl precursor containing the pyrrolidin-2-yl moiety.

Targeted Synthesis of the this compound Scaffold

The specific synthesis of this compound requires careful consideration of the introduction of each substituent with the correct connectivity and, where applicable, stereochemistry.

Strategic Considerations for Constructing the Pyrrolidin-2-yl Moiety

The introduction of the pyrrolidin-2-yl group at the C3 position of the pyrazole ring is a key synthetic challenge. A highly effective strategy involves utilizing a chiral building block derived from the amino acid L-proline or D-proline to ensure stereochemical control. mdpi.comresearchgate.net

One approach is to start with a pyrazole-3-carbaldehyde. This aldehyde can then be subjected to a condensation reaction with a proline derivative, followed by reduction to form the desired C-C bond and the pyrrolidin-2-yl moiety. Alternatively, a protected proline derivative with a suitable functional group could be used as a nucleophile to attack an electrophilic pyrazole precursor. nih.gov

Decarboxylative 1,3-dipolar cycloaddition reactions of L-proline can also be employed to generate spiro and fused N-heterocyclic scaffolds, which could potentially be transformed into the desired product. rsc.org

Introduction of the 2-methylpropyl Substituent at the Pyrazole N1 Position

The N-alkylation of pyrazoles is a common transformation, but it often leads to a mixture of N1 and N2 isomers, especially with unsymmetrically substituted pyrazoles. The regioselectivity of this reaction is influenced by several factors, including the nature of the substituent at C3 and C5, the alkylating agent, the base, and the solvent.

For the introduction of the 2-methylpropyl (isobutyl) group, the reaction of 3-(pyrrolidin-2-yl)-1H-pyrazole with an isobutyl halide (e.g., isobutyl bromide) in the presence of a suitable base would be the most direct approach. To favor N1-alkylation, steric hindrance at the N2 position is often exploited. The pyrrolidin-2-yl group at the C3 position is expected to sterically hinder the N2 position to some extent, thereby favoring alkylation at the less hindered N1 position.

Recent advances have also explored enzymatic N-alkylation of pyrazoles, which can offer high regioselectivity. nih.gov

Optimization of Reaction Conditions, Yields, and Purity for the Compound

The optimization of the synthetic route is a critical final step to ensure an efficient and scalable process. This involves a systematic study of various reaction parameters to maximize the yield and purity of the final product.

Table of Optimization Parameters for N-Alkylation:

| Parameter | Variation | Expected Outcome |

| Base | NaH, K2CO3, Cs2CO3 | Influence on deprotonation and regioselectivity |

| Solvent | DMF, THF, Acetonitrile | Effect on solubility, reaction rate, and regioselectivity |

| Temperature | Room Temperature to Reflux | Impact on reaction rate and side reactions |

| Alkylating Agent | Isobutyl bromide, Isobutyl iodide, Isobutyl tosylate | Variation in reactivity and yield |

| Reaction Time | Monitored by TLC or LC-MS | Determination of optimal reaction duration |

Purification of the final compound is typically achieved through chromatographic techniques such as column chromatography or preparative HPLC to isolate the desired N1-isomer with high purity. Spectroscopic methods, including NMR (¹H, ¹³C) and mass spectrometry, are essential for the structural characterization and confirmation of the product's identity and purity.

Preparation of Structural Analogues and Derivatives of this compound

The preparation of structural analogues of this compound involves a range of synthetic transformations that allow for the introduction of diverse substituents and structural modifications. These modifications are crucial for developing a comprehensive understanding of the molecule's chemical space and for optimizing its properties for various applications. General synthetic approaches often rely on the cyclocondensation of 1,3-dicarbonyl compounds or their equivalents with appropriately substituted hydrazines to form the pyrazole core. nih.govmdpi.com Subsequent functionalization or the use of pre-functionalized building blocks allows for the introduction of the desired diversity.

Variational Studies at the Pyrazolyl N1-Position (e.g., branched alkyl, cyclic alkyl, aryl)

Systematic variations at the N1-position of the pyrazole ring are commonly explored to modulate the lipophilicity, steric bulk, and electronic properties of the molecule. The introduction of various branched alkyl, cyclic alkyl, and aryl groups can be achieved through several synthetic routes.

A primary method for introducing substituents at the N1-position is through the reaction of a 3-(pyrrolidin-2-yl)-1H-pyrazole precursor with a suitable alkylating or arylating agent. For the synthesis of N-alkylated pyrazoles, this typically involves the reaction with alkyl halides, such as isobutyl bromide for the parent compound, or other branched alkyl halides. researchgate.net Similarly, cycloalkyl groups can be introduced using cycloalkyl halides. The N-arylation of pyrazoles can be accomplished through copper-catalyzed cross-coupling reactions with aryl halides. researchgate.net

Alternatively, the desired N1-substituent can be incorporated from the outset by using a substituted hydrazine in the initial pyrazole synthesis. For instance, the condensation of a 1,3-dicarbonyl precursor of the pyrrolidine moiety with isobutylhydrazine, cycloalkylhydrazine, or arylhydrazine would directly yield the corresponding N1-substituted 3-(pyrrolidin-2-yl)pyrazole. nih.govmdpi.com This approach offers a convergent route to a variety of N1-substituted analogues.

| N1-Substituent | General Synthetic Approach | Key Reagents |

|---|---|---|

| Branched Alkyl (e.g., 2-methylpropyl) | Alkylation of 3-(pyrrolidin-2-yl)-1H-pyrazole or cyclocondensation with a branched alkyl hydrazine. | 2-methylpropyl bromide, 2-methylpropylhydrazine |

| Cyclic Alkyl (e.g., Cyclohexyl) | Alkylation with a cycloalkyl halide or cyclocondensation with a cycloalkyl hydrazine. | Cyclohexyl bromide, Cyclohexylhydrazine |

| Aryl (e.g., Phenyl) | Copper-catalyzed N-arylation or cyclocondensation with an aryl hydrazine. | Phenylboronic acid, Phenylhydrazine |

Modifications within the Pyrrolidin-2-yl Ring (e.g., ring size variations, additional substituents, stereochemistry)

The synthesis of analogues with different ring sizes, such as azetidin-2-yl or piperidin-2-yl moieties, would necessitate the use of the corresponding cyclic amino acid derivatives as starting materials. For instance, proline (pyrrolidine-2-carboxylic acid) is a common precursor for the pyrrolidin-2-yl group. nih.gov To introduce an azetidin-2-yl or piperidin-2-yl group, azetidine-2-carboxylic acid or pipecolic acid, respectively, would be employed in the synthetic sequence.

The introduction of additional substituents on the pyrrolidin-2-yl ring can be achieved by starting with appropriately substituted proline derivatives. For example, hydroxyproline (B1673980) or other commercially available substituted prolines can be used to introduce hydroxyl groups or other functionalities. nih.gov The stereochemistry of the pyrrolidin-2-yl ring is often controlled by the chirality of the starting amino acid, allowing for the synthesis of enantiomerically pure analogues.

| Modification | Synthetic Strategy | Starting Material Example |

|---|---|---|

| Ring Size Variation (Azetidine) | Use of a different cyclic amino acid derivative. | Azetidine-2-carboxylic acid |

| Ring Size Variation (Piperidine) | Use of a different cyclic amino acid derivative. | Pipecolic acid (Piperidine-2-carboxylic acid) |

| Additional Substituents (e.g., Hydroxyl) | Use of a substituted cyclic amino acid. | Hydroxyproline |

| Stereochemical Control | Use of an enantiomerically pure starting material. | (S)-Proline or (R)-Proline |

Derivatization at the Pyrazolyl C3-Position

While the core structure features a pyrrolidin-2-yl group at the C3-position, derivatization at this position can be explored by introducing substituents on the pyrrolidine ring itself, as discussed previously. However, it is also conceivable to replace the pyrrolidin-2-yl group with other nitrogen-containing heterocycles. This would involve a more fundamental change in the synthetic strategy, starting with different heterocyclic precursors that can be coupled to the pyrazole core.

For instance, instead of proline, other heterocyclic amino acids or their synthetic equivalents could be utilized in the early stages of the synthesis to generate analogues with different heterocyclic moieties at the C3 position.

Introduction of Linkers and Bridging Units

The introduction of linkers and bridging units between the pyrazole and pyrrolidine moieties or extending from other positions of the core structure can lead to molecules with significantly different spatial arrangements and properties. This can be achieved by designing synthetic routes that incorporate bifunctional reagents or by performing multi-step sequences to build these linking structures.

For example, a linker could be introduced by modifying a functional group on either the pyrazole or the pyrrolidine ring. If a substituent with a reactive handle, such as a hydroxyl or amino group, is present on the pyrrolidine ring, it can be used to attach a linker which could then be coupled to another part of the molecule or to a different molecular fragment. The synthesis of such bridged compounds often requires careful planning of the synthetic route to ensure the correct connectivity and to avoid undesired side reactions.

Mechanistic Organic Chemistry of Pyrazole and Pyrrolidine Formation

Elucidation of Reaction Mechanisms for Key Bond-Forming Steps

The construction of the pyrazole (B372694) and pyrrolidine (B122466) rings involves distinct and well-studied reaction mechanisms. Pyrazoles are commonly formed through cyclocondensation reactions, while pyrrolidines are often synthesized via 1,3-dipolar cycloadditions.

The most classic and widespread method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. beilstein-journals.orgmdpi.com This reaction proceeds through a series of well-defined steps. The mechanism begins with the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is typically followed by the formation of a hydrazone or enamine intermediate.

The subsequent and crucial step is an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group, forming a five-membered ring intermediate, often a hydroxylpyrazolidine. rsc.org The final step is a dehydration reaction, which eliminates a molecule of water to yield the aromatic pyrazole ring. rsc.org The regioselectivity of the final product, in cases where an unsymmetrical 1,3-dicarbonyl is used, is determined by which carbonyl group is initially attacked and is influenced by the steric and electronic properties of the substituents. researchgate.netnih.gov

Table 1: Key Steps in Knorr Pyrazole Synthesis

| Step | Description | Intermediate Formed |

|---|---|---|

| 1 | Nucleophilic attack | Hemiaminal |

| 2 | Dehydration | Hydrazone/Enamine |

| 3 | Intramolecular Cyclization | Hydroxylpyrazolidine |

| 4 | Dehydration/Aromatization | Pyrazole |

The formation of the pyrrolidine ring is frequently achieved through a [3+2] cycloaddition reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile). acs.org This reaction is a powerful tool for constructing the five-membered pyrrolidine scaffold, often with the simultaneous creation of up to four new stereocenters. acs.org The stereochemical outcome of the reaction is dictated by the geometry of the transition state.

Azomethine ylides, often generated in situ from the thermal or catalytic ring-opening of aziridines or the condensation of an α-amino acid with an aldehyde, react with dipolarophiles in a concerted manner. nih.govresearchgate.net The reaction can proceed through two main transition states: an exo or an endo approach of the dipolarophile to the azomethine ylide. The relative energies of these transition states determine the diastereoselectivity of the final pyrrolidine product. acs.org Computational studies, such as Density Functional Theory (DFT), are often employed to model these transition states and predict the stereochemical outcome. acs.orgnih.gov The interaction between the frontier molecular orbitals (the Highest Occupied Molecular Orbital (HOMO) of the ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile) plays a critical role in determining the regioselectivity and reactivity of the cycloaddition. nih.gov

Kinetic Studies of Reaction Rates and Rate-Determining Steps

Kinetic studies of pyrazole and pyrrolidine formation provide critical insights into reaction mechanisms and allow for process optimization. For the Knorr pyrazole synthesis, kinetic investigations have shown that the reaction is typically first-order with respect to both the 1,3-diketone and the hydrazine. rsc.orgresearchgate.net

The rate-determining step in pyrazole synthesis can vary depending on the reaction conditions, particularly the pH. Under neutral conditions, the final dehydration of the cyclic hydroxylpyrazolidine intermediate to form the aromatic pyrazole is generally accepted to be the rate-determining step. rsc.org However, at different pH values, the initial nucleophilic attack or the cyclization step can become rate-limiting. researchgate.net Reaction rates are significantly influenced by the electronic nature of substituents on both the hydrazine and the dicarbonyl compound, with electron-withdrawing groups on the hydrazine generally decreasing the rate, while substituents on the diketone can have more complex effects. researchgate.net Recent studies using transient flow methods have revealed even more complex kinetics, including potential autocatalysis and the involvement of previously unreported intermediates. rsc.org

Table 2: Factors Influencing Reaction Rate in Knorr Pyrazole Synthesis

| Factor | Effect on Rate | Reference |

|---|---|---|

| pH | Can shift the rate-determining step. | rsc.orgresearchgate.net |

| Substituents (Hydrazine) | Electron-withdrawing groups decrease rate. | researchgate.net |

| Substituents (Diketone) | Both steric and electronic effects can alter the rate by up to 1000-fold. | researchgate.net |

| Reactant Ratios | Can modulate product regioselectivity. | researchgate.net |

Investigation of Stereochemical Control in Pyrrolidine Ring Construction and Coupling

Achieving stereochemical control is a paramount objective in the synthesis of substituted pyrrolidines, as the biological activity of such molecules is often dependent on their specific stereoisomeric form. nih.gov The 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for controlling stereochemistry. rsc.org

Diastereoselectivity is governed by the relative orientation of the reactants in the transition state (exo vs. endo), as mentioned previously. The choice of substituents on both the azomethine ylide and the dipolarophile can create a steric or electronic bias that favors one transition state over the other, leading to a high diastereomeric ratio (dr). nih.govacs.org

Enantioselectivity is achieved by introducing a source of chirality into the reaction. This can be accomplished in several ways:

Chiral Auxiliaries: Attaching a chiral auxiliary to either the dipole or dipolarophile can direct the cycloaddition to favor one enantiomer.

Chiral Catalysts: The use of chiral Lewis acid catalysts, often complexes of metals like copper(I), silver(I), or iridium, is a highly effective strategy. acs.orgacs.orgnih.gov The chiral ligand coordinates to the metal center, creating a chiral environment that differentiates between the two enantiotopic faces of the reactants in the transition state, leading to high enantiomeric excess (ee).

Chiral Pool Synthesis: Starting with enantiopure precursors, such as the amino acid proline or its derivatives, provides a straightforward way to synthesize chiral pyrrolidines. nih.govmdpi.com

The versatility of the catalytic asymmetric 1,3-dipolar cycloaddition allows for stereodivergent synthesis, where different stereoisomers can be accessed from the same starting materials simply by changing the catalyst or reaction conditions. rsc.org

Role of Catalysis in Enhancing Selectivity and Efficiency

Catalysis is indispensable in the modern synthesis of pyrazole and pyrrolidine rings, offering enhanced reaction rates, milder conditions, and, most importantly, control over selectivity.

In pyrazole synthesis, acid catalysis is commonly used in the Knorr cyclocondensation to protonate a carbonyl group, increasing its electrophilicity and facilitating the initial nucleophilic attack by hydrazine. jetir.org In addition to traditional acid catalysis, various metal catalysts, including copper, palladium, and zinc, have been employed to promote pyrazole formation through different pathways, often leading to improved yields and regioselectivity. mdpi.comnih.gov For instance, copper-catalyzed multicomponent reactions can assemble pyrazoles in a one-pot process from simple precursors. beilstein-journals.org

For pyrrolidine synthesis, the role of catalysis is even more pronounced, particularly in asymmetric reactions. Chiral Lewis acid catalysts are central to enantioselective 1,3-dipolar cycloadditions. acs.org These catalysts, typically containing metals such as Cu(I), Ag(I), or Ir, coordinate to the dipolarophile, lowering its LUMO energy and accelerating the reaction. nih.govacs.orgnih.gov The chiral ligands attached to the metal create a defined three-dimensional space that forces the reactants to approach each other in a specific orientation, leading to the preferential formation of one enantiomer. acs.org Furthermore, biocatalysis, utilizing enzymes such as transaminases or engineered cytochromes, has emerged as a powerful and environmentally friendly approach for the stereoselective construction of chiral pyrrolidines. acs.orgcaltech.edu

Table 3: Examples of Catalysts in Pyrazole and Pyrrolidine Synthesis

| Heterocycle | Catalyst Type | Function |

|---|---|---|

| Pyrazole | Brønsted/Lewis Acids | Activate carbonyl for nucleophilic attack. |

| Pyrazole | Copper, Palladium Nanoparticles | Catalyze multicomponent or coupling/cyclization reactions. beilstein-journals.orgmdpi.com |

| Pyrrolidine | Chiral Cu(I)/Ag(I) Complexes | Induce enantioselectivity in 1,3-dipolar cycloadditions. acs.orgnih.gov |

| Pyrrolidine | Iridium Complexes | Catalyze reductive generation of azomethine ylides. nih.gov |

| Pyrrolidine | Transaminases (Enzymes) | Biocatalytic, enantioselective cyclizations. acs.org |

Advanced Structural and Conformational Analysis

High-Resolution Spectroscopic Characterization for Detailed Structural Elucidation

A combination of high-resolution spectroscopic methods is essential to piece together the complex structural details of the molecule in solution.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., COSY, HMQC, HMBC)

Multi-dimensional NMR spectroscopy provides unambiguous assignment of proton (¹H) and carbon (¹³C) signals and reveals the connectivity between atoms. In a typical analysis, ¹H NMR spectra of pyrazole (B372694) derivatives show signals for the aromatic protons between 5.61 and 8.02 ppm. mdpi.com For 1-(2-methylpropyl)-3-(pyrrolidin-2-yl)-1H-pyrazole, the isobutyl group protons attached to the pyrazole nitrogen would be expected in the aliphatic region, with the methylene protons adjacent to the nitrogen appearing as a doublet, and the methine proton as a multiplet. The pyrrolidine (B122466) ring protons would present a complex series of multiplets due to their diastereotopic nature and spin-spin coupling.

Two-dimensional NMR experiments are crucial for definitive assignments. A Correlation Spectroscopy (COSY) experiment would reveal proton-proton couplings within the isobutyl and pyrrolidine spin systems, as well as between the pyrazole ring protons. The Heteronuclear Multiple Quantum Coherence (HMQC) spectrum correlates each proton with its directly attached carbon atom. Finally, the Heteronuclear Multiple Bond Correlation (HMBC) spectrum is used to establish long-range (2-3 bond) correlations, for instance, between the isobutyl methylene protons and the pyrazole ring carbons, or between the pyrrolidine C2-proton and the pyrazole C3 carbon, confirming the substitution pattern. nih.gov

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| Pyrazole Ring | |||

| H-4 | ~6.3 | ~105 | C-3, C-5 |

| H-5 | ~7.5 | ~130 | C-3, C-4, N1-CH₂ |

| C-3 | - | ~150 | H-4, Pyrrolidine H-2 |

| Isobutyl Group | |||

| N-CH₂ | ~4.0 (d) | ~55 | C-5, CH |

| CH | ~2.1 (m) | ~29 | CH₃ |

| CH₃ | ~0.9 (d) | ~20 | CH |

| Pyrrolidine Ring | |||

| H-2 | ~4.2 (t) | ~60 | C-3 (Pyrazole), C-3', C-5' |

| H-3 | ~2.0 (m), ~1.8 (m) | ~25 | C-2', C-4' |

| H-4 | ~1.9 (m), ~1.7 (m) | ~25 | C-3', C-5' |

| H-5 | ~3.3 (m), ~3.2 (m) | ~47 | C-2', C-4' |

Note: Data are illustrative and based on typical values for similar structural motifs.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint of the functional groups present. Key expected vibrational frequencies for this compound would include:

C-H stretching: Aliphatic C-H stretches from the isobutyl and pyrrolidine groups are expected in the 2850-3000 cm⁻¹ region. Aromatic C-H stretches from the pyrazole ring would appear above 3000 cm⁻¹.

N-H stretching: A moderate absorption band around 3300-3400 cm⁻¹ is characteristic of the secondary amine (N-H) in the pyrrolidine ring.

C=N and C=C stretching: Vibrations corresponding to the pyrazole ring's double bonds would be observed in the 1400-1650 cm⁻¹ region.

C-N stretching: These vibrations, originating from the pyrazole, pyrrolidine, and isobutyl linkages, would appear in the 1000-1350 cm⁻¹ range.

Table 2: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3350-3400 | Medium | N-H Stretch (Pyrrolidine) |

| 3100-3150 | Weak | Aromatic C-H Stretch (Pyrazole) |

| 2870-2960 | Strong | Aliphatic C-H Stretch (Isobutyl, Pyrrolidine) |

| 1550-1620 | Medium | C=N, C=C Ring Stretch (Pyrazole) |

| 1450-1470 | Medium | C-H Bend (CH₂, CH₃) |

Advanced Mass Spectrometry (HRMS, MS/MS) for Molecular Formula and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₁H₁₉N₃). Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion to elucidate structural features.

The fragmentation of pyrazole-containing compounds is often initiated by cleavage of the N-N bond or side chains. For this compound, common fragmentation pathways would likely involve:

Loss of the isobutyl group: Cleavage of the N-CH₂ bond can result in the loss of a C₄H₉ radical, leading to a significant fragment ion.

Fragmentation of the pyrrolidine ring: A characteristic fragmentation of pyrrolidinyl structures involves the loss of ethylene (C₂H₄) or cleavage to form an iminium ion. wvu.edu

Pyrazole ring cleavage: The pyrazole ring itself can undergo cleavage, often initiated by the loss of N₂ or HCN, leading to smaller fragment ions.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z (mass-to-charge) | Proposed Fragment Structure/Loss |

|---|---|

| 193.1579 | [M+H]⁺ (Protonated Molecular Ion) |

| 136.0975 | [M - C₄H₉]⁺ (Loss of isobutyl group) |

| 123.0893 | [M - C₄H₉ - N₂]⁺ (Subsequent loss of N₂) |

| 83.0762 | [Pyrrolidinyl-pyrazole fragment] |

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture and Stereochemistry

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide exact bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. For pyrazole-containing compounds, X-ray studies reveal how substituents influence bond angles and intermolecular interactions, which can lead to self-association into structures like dimers or linear chains in the crystal lattice. nih.gov A crystal structure of this compound would also unambiguously determine the relative stereochemistry if multiple chiral centers were present and reveal any intermolecular hydrogen bonding involving the pyrrolidine N-H group.

Table 4: Illustrative Single Crystal X-ray Diffraction Parameters

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 98.5 |

| Key Bond Length (Pyrazole C3-Pyrrolidine C2) | ~1.48 Å |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment of the Pyrrolidinyl Center

Since the C2 position of the pyrrolidine ring is a stereocenter, the compound is chiral and will exist as two enantiomers, (S)- and (R)-1-(2-methylpropyl)-3-(pyrrolidin-2-yl)-1H-pyrazole. Chiroptical spectroscopy, specifically Circular Dichroism (CD), measures the differential absorption of left- and right-circularly polarized light. This technique is highly sensitive to the stereochemistry of the molecule. The CD spectrum would exhibit characteristic positive or negative peaks (Cotton effects) corresponding to electronic transitions within the molecule's chromophores, primarily the pyrazole ring. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the chiral center. nih.gov By comparing the experimental CD spectrum to spectra predicted by quantum mechanical calculations for both the (R) and (S) enantiomers, the absolute configuration of a given sample can be definitively assigned.

Conformational Landscape and Dynamics of the Pyrazole-Pyrrolidine System

The molecule is not static; it exists as an ensemble of interconverting conformations. chemistrysteps.com Conformational analysis explores the relative energies and geometries of these different spatial arrangements. lumenlearning.comlibretexts.org The key sources of conformational flexibility are:

Rotation around the C3-C2' bond: This rotation governs the relative orientation of the pyrazole and pyrrolidine rings. Steric hindrance between the rings will dictate the preferred dihedral angles, favoring staggered arrangements over eclipsed ones. organicchemistrytutor.com

Pyrrolidine ring pucker: The five-membered pyrrolidine ring is not planar and adopts puckered "envelope" or "twist" conformations to relieve ring strain. nih.gov The substituents on the ring influence which pucker is most stable.

Computational modeling, often in conjunction with variable-temperature NMR studies, can map the potential energy surface of the molecule. This analysis reveals the lowest-energy (most stable) conformations and the energy barriers that must be overcome for the molecule to transition between them. Understanding this dynamic behavior is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a receptor binding site.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of pyrazole (B372694) derivatives. eurasianjournals.comeurasianjournals.com These methods solve complex equations to map the electron density of a molecule, from which numerous properties can be derived.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. Theoretical calculations, often using DFT with functionals like B3LYP, can accurately predict these energy levels. researchgate.net From the HOMO and LUMO energies, several key quantum chemical parameters can be calculated to further describe the molecule's reactivity.

Illustrative Quantum Chemical Parameters for 1-(2-methylpropyl)-3-(pyrrolidin-2-yl)-1H-pyrazole

| Parameter | Formula | Hypothetical Value (eV) | Implication |

| HOMO Energy (EHOMO) | - | -6.25 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy (ELUMO) | - | -0.85 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.40 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Ionization Potential (I) | -EHOMO | 6.25 | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 0.85 | Energy released when an electron is added. |

| Absolute Electronegativity (χ) | (I + A) / 2 | 3.55 | Tendency to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | 2.70 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | 0.185 | A measure of the molecule's polarizability and reactivity. |

Note: The values presented in this table are hypothetical and serve to illustrate the type of data generated from quantum chemical calculations. Actual values would require specific computation.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict how it will interact with other chemical species. researchgate.netnih.gov The MEP map illustrates the electrostatic potential on the electron density surface, providing a guide to the molecule's reactive sites.

Different colors on the MEP surface represent varying potential values:

Red: Indicates regions of high electron density and strong negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Represents regions of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack.

Green: Denotes areas with neutral or near-zero potential.

For this compound, an MEP map would be expected to show significant negative potential (red regions) around the nitrogen atoms of the pyrazole ring due to their lone pairs of electrons, identifying them as likely sites for hydrogen bonding and electrophilic interactions. researchgate.netnih.gov Conversely, positive potential (blue regions) would be anticipated around the hydrogen atoms, particularly the N-H proton of the pyrrolidine (B122466) ring.

Computational methods can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, which are then converted to chemical shifts (δ). acs.orgresearchgate.netiu.edu.sa

These theoretical predictions are invaluable for several reasons:

They aid in the assignment of complex experimental NMR spectra.

They can help differentiate between possible isomers by comparing calculated shifts with experimental data.

They provide insight into the electronic environment of each nucleus within the molecule.

Calculations would be performed on an optimized geometry of the molecule. The resulting predicted chemical shifts for both ¹H and ¹³C nuclei can then be compared to experimental values, typically showing a strong correlation. nih.gov

Illustrative Comparison of Predicted and Experimental NMR Chemical Shifts

| Atom Position (Hypothetical) | Predicted ¹³C Shift (ppm) | "Experimental" ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | "Experimental" ¹H Shift (ppm) |

| Pyrazole C3 | 150.2 | 149.8 | - | - |

| Pyrazole C4 | 105.6 | 105.1 | 6.15 | 6.12 |

| Pyrazole C5 | 138.9 | 138.5 | 7.50 | 7.47 |

| Pyrrolidine C2 | 60.5 | 60.1 | 4.10 | 4.05 |

| Isobutyl CH | 30.1 | 29.8 | 2.10 | 2.06 |

Note: The values in this table are for illustrative purposes only. "Experimental" values are hypothetical and provided for comparison context.

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the static electronic properties of a single molecule, molecular modeling and dynamics simulations explore the physical movements and interactions of molecules over time. duke.edu

The compound this compound possesses significant flexibility due to the rotatable single bonds associated with the 2-methylpropyl (isobutyl) group and the puckering of the pyrrolidine ring. This flexibility means the molecule can exist in various spatial arrangements known as conformations.

Conformational analysis is a computational process used to identify the different possible conformations of a molecule and determine their relative stability. iu.edu.sa By systematically rotating bonds and calculating the potential energy of each resulting structure, a potential energy surface can be mapped. The low-energy conformations represent the most stable and thus most probable shapes of the molecule. This analysis is crucial for understanding how the molecule's shape might influence its interactions with other molecules.

Illustrative Relative Energies of Hypothetical Conformers

| Conformer ID | Dihedral Angle (N1-Cisobutyl) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | 60° | 0.00 | 73.1 |

| 2 | 180° | 1.20 | 13.5 |

| 3 | -60° | 0.95 | 23.4 |

Note: This data is hypothetical and for illustrative purposes. A full analysis would involve multiple dihedral angles.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over a period of time by applying the laws of classical mechanics. nih.govnih.gov An MD simulation can provide a detailed view of how this compound behaves in a specific environment, such as in a solvent like water, and how it interacts with other molecules.

In a typical setup, the molecule of interest is placed in a simulation box, often filled with solvent molecules. The simulation then calculates the forces between all atoms and tracks their positions and velocities over many small time steps. The resulting trajectory provides a wealth of information on intermolecular interactions, such as:

Hydrogen Bonding: The simulation can identify the formation, duration, and geometry of hydrogen bonds between the pyrazole or pyrrolidine nitrogens and surrounding solvent or solute molecules.

Van der Waals Interactions: These non-covalent interactions, crucial for molecular packing and recognition, can be analyzed.

Solvation Effects: MD simulations can reveal how the molecule is solvated and the structure of the solvent shell around it.

By simulating the molecule in the presence of a surface or a biophysical probe, MD can be used to analyze potential binding modes and interaction sites in a non-clinical context, offering insights into its fundamental physicochemical affinities and behaviors.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics studies are pivotal in modern drug discovery, offering a bridge between the chemical structure of a compound and its biological activity. researchgate.net These computational techniques are essential for understanding how the physicochemical properties of a molecule influence its pharmacological profile. eurasianjournals.com For pyrazole derivatives, including this compound, these methods accelerate the identification and optimization of lead compounds by predicting their activity and properties, thereby reducing the time and cost associated with experimental screening. researchgate.neteurasianjournals.com

Development of Computational Models for Predicting Molecular Properties

The development of robust computational models is fundamental to predicting the molecular properties of pyrazole derivatives. These models are often built using QSAR methodologies, which mathematically correlate variations in a compound's structure with changes in its biological activity. Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed to create three-dimensional (3D-QSAR) models. researchgate.netnih.gov

These models provide detailed insights into the structure-activity relationships within a series of compounds. For instance, a 3D-QSAR study on pyrazole derivatives as kinase inhibitors can reveal the specific steric and electrostatic fields around the molecule that are crucial for its inhibitory activity. nih.gov The process involves aligning a dataset of molecules, calculating their molecular fields, and then using statistical methods like Partial Least Squares (PLS) to derive a predictive model. The resulting models are visualized through contour maps, which highlight regions where modifications to the chemical structure could enhance or diminish activity. nih.gov

The reliability of these models is assessed through rigorous statistical validation, including the use of training and test sets, to ensure their predictive power for new, untested compounds. nih.govnih.gov Such validated models are invaluable for predicting properties like binding affinity, inhibitory concentration (IC50), and other key pharmacological parameters for novel pyrazole analogues. nih.gov

| Parameter | Description | CoMFA Model Value | CoMSIA Model Value |

|---|---|---|---|

| q² (Cross-validated correlation coefficient) | Indicates the internal predictive ability of the model. | 0.628 | 0.580 |

| r² (Non-cross-validated correlation coefficient) | Measures the goodness of fit of the model to the training set data. | 0.905 | 0.895 |

| r²_pred (Predictive r² for external test set) | Indicates the ability of the model to predict the activity of an external set of compounds. | 0.754 | 0.789 |

| Field Contributions | Relative contribution of different molecular fields to the model. | Steric: 65%, Electrostatic: 35% | Steric: 22%, Electrostatic: 30%, Hydrophobic: 25%, H-bond Donor: 10%, H-bond Acceptor: 13% |

In Silico Screening and Virtual Library Design for Analogues

In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target. nih.govijnrd.org This approach is particularly effective for exploring the vast chemical space around a core scaffold like pyrazole. By using the structure of a target protein, structure-based virtual screening (SBVS) methods, such as molecular docking, can predict the binding poses and affinities of potential ligands. nih.govnih.gov This allows researchers to filter large databases and prioritize a smaller, more manageable number of compounds for experimental testing. nih.gov

For analogues of this compound, virtual screening can be used to identify derivatives with potentially improved activity or selectivity. For example, a study investigating pyrazole derivatives as potential anticancer agents computationally screened a library of 63 compounds against six different protein targets to identify promising modulators or inhibitors. nih.gov

Furthermore, computational chemistry facilitates the rational design of virtual libraries. By starting with a core pyrazole structure, various substituents can be systematically added in silico to generate a large, diverse library of virtual compounds. nih.gov These libraries can then be screened against a biological target to identify novel structures with high predicted activity. One study successfully generated a library of over 60,000 pyrazole-based structures to identify potential inhibitors for the SARS-CoV-2 main protease. nih.gov This integrated approach of combinatorial chemistry and virtual screening accelerates the discovery of new therapeutic agents. nih.gov

| Step | Description | Software/Method Examples |

|---|---|---|

| 1. Library Preparation | Generation of a 3D structural library of pyrazole analogues. This can be from existing databases or through virtual combinatorial synthesis. | ChemSketch, Open Babel |

| 2. Target Preparation | Obtaining and preparing the 3D structure of the biological target protein (e.g., from the Protein Data Bank). | MOE (Molecular Operating Environment) |

| 3. Molecular Docking | Docking the library of compounds into the active site of the target protein to predict binding modes and scores. | AutoDock Vina, Glide XP |

| 4. Scoring and Ranking | Ranking the compounds based on their docking scores and binding interactions with key amino acid residues. | ChemPLP, DeepPurpose |

| 5. Post-processing Filter | Applying filters for drug-likeness (e.g., Lipinski's Rule of Five) and predicted ADME properties to select the most promising candidates. | Molinspiration, MM-GBSA |

| 6. Hit Selection | Visual inspection and selection of the top-ranked compounds for synthesis and experimental validation. | - |

Chemical Reactivity and Derivatization Studies

Functional Group Transformations on the Pyrazole (B372694) and Pyrrolidine (B122466) Ring Systems

The pyrazole and pyrrolidine rings within the molecule present distinct opportunities for functional group transformations. The aromatic pyrazole ring is generally stable and resistant to reduction, but under harsh conditions, such as catalytic hydrogenation with powerful catalysts, it can be reduced to pyrazoline and subsequently to pyrazolidine. However, such conditions would likely also affect other parts of the molecule. More common transformations involve the substituents on the ring rather than the ring itself.

The pyrrolidine ring, being a saturated heterocycle, offers different reactive possibilities. The secondary amine is the most prominent functional group. It can undergo oxidation, though this is often not a controlled process and can lead to a mixture of products. More synthetically useful transformations focus on the N-H bond, which is readily functionalized, as discussed in subsequent sections.

A summary of potential transformations is presented below.

| Ring System | Transformation Type | Potential Reagent(s) | Expected Outcome |

| Pyrazole | Vilsmeier-Haack Reaction | POCl₃, DMF | Formylation at the C4 position |

| Pyrazole | Halogenation | NBS, NCS, I₂ | Halogen substitution at the C4 position |

| Pyrrolidine | N-Acylation | Acyl chlorides, Anhydrides | Formation of an N-acyl derivative (amide) |

| Pyrrolidine | N-Alkylation | Alkyl halides | Formation of a tertiary amine |

| Pyrrolidine | N-Sulfonylation | Sulfonyl chlorides | Formation of an N-sulfonyl derivative (sulfonamide) |

Reactivity of the Pyrrolidinyl Nitrogen and its Stereochemical Influence

The secondary amine of the pyrrolidine moiety is the most nucleophilic and basic center in the molecule. nih.gov This nitrogen readily participates in reactions typical of secondary amines, such as acylation, alkylation, sulfonylation, and condensation with carbonyl compounds to form enamines.

The presence of a stereocenter at the C2 position of the pyrrolidine ring has a significant stereochemical influence on its reactivity. nih.gov The pyrrolidine ring is not planar and exists in puckered "envelope" conformations. nih.gov The substituent at C2 will preferentially occupy an equatorial or pseudo-equatorial position to minimize steric strain. When the nitrogen atom reacts with a reagent, the existing stereocenter can direct the approach of the reactant, potentially leading to diastereoselectivity if a new stereocenter is formed. For instance, acylation or alkylation of the nitrogen does not create a new stereocenter, but its reaction as a chiral base or nucleophile in more complex transformations can induce asymmetry in the product.

The basicity of the pyrrolidinyl nitrogen can be influenced by the electronic properties of substituents on the pyrrolidine ring. nih.gov In this specific molecule, the pyrazole ring attached at C2 acts as a substituent that can modulate this basicity.

Exploiting the Pyrrolidine Moiety for Further Functionalization or Conjugation

The nucleophilic nitrogen of the pyrrolidine ring is an ideal handle for further functionalization or for conjugation to other molecules. This is a common strategy in drug discovery, where the pyrrolidine scaffold is frequently used to introduce structural diversity and tune pharmacological properties. nih.govmappingignorance.org

Functionalization Reactions:

Amide Formation: Reaction with carboxylic acids (often activated as acid chlorides or esters) or using peptide coupling reagents (e.g., DCC, HATU) yields stable amide derivatives. This is one of the most common derivatization strategies.

Urea (B33335)/Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates provides access to a wide range of urea and thiourea derivatives.

Reductive Amination: Reaction with aldehydes or ketones under reducing conditions (e.g., NaBH₃CN, NaBH(OAc)₃) results in N-alkylation, forming a tertiary amine and extending the substituent on the nitrogen.

These reactions allow for the covalent attachment of various chemical entities, including reporter groups, polymers, or other pharmacophores, to the core structure. A hypothetical table of potential derivatives is shown below.

| Reagent Type | Example Reagent | Resulting Functional Group | Potential Application |

| Carboxylic Acid Chloride | Benzoyl chloride | N-Benzoyl amide | Modulating physicochemical properties |

| Isocyanate | Phenyl isocyanate | N-Phenyl urea | Introducing hydrogen bond donors/acceptors |

| Aldehyde (Reductive Amination) | Formaldehyde / NaBH₃CN | N-Methyl tertiary amine | Increasing basicity and polarity |

| Sulfonyl Chloride | Dansyl chloride | N-Dansyl sulfonamide | Fluorescent labeling for biological studies |

Ring Modification and Rearrangement Reactions

Ring modification and rearrangement reactions of either the pyrazole or pyrrolidine core of 1-(2-methylpropyl)-3-(pyrrolidin-2-yl)-1H-pyrazole are not common under typical laboratory conditions and generally require specific reagents or high energy input.

For the pyrazole ring, it has been noted that deprotonation at the C3 position with a very strong base can lead to ring-opening reactions. ijraset.com However, the C3 position in the target molecule is already substituted, making this pathway less likely. Certain substituted pyrazoles can undergo photochemical rearrangements or thermal rearrangements, but these are highly dependent on the substitution pattern.

The saturated pyrrolidine ring is generally very stable. Ring-opening reactions would require cleavage of C-C or C-N bonds, which is energetically unfavorable. Synthetic strategies often build the pyrrolidine ring from acyclic precursors or modify other heterocyclic rings (e.g., oxazines) to form the pyrrolidine core, rather than modifying a pre-formed pyrrolidine ring through rearrangement. mdpi.com

Q & A

Q. What are the common synthetic routes for 1-(2-methylpropyl)-3-(pyrrolidin-2-yl)-1H-pyrazole, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of hydrazines with 1,3-diketones to form the pyrazole core, followed by alkylation to introduce the 2-methylpropyl and pyrrolidin-2-yl groups. Key steps include:

- Cyclization : Use of hydrazine derivatives with α,β-unsaturated ketones under reflux in ethanol or methanol .

- Alkylation : Reaction with 2-methylpropyl halides or epoxides in the presence of catalysts like K₂CO₃ or NaH, with strict temperature control (60–80°C) to minimize side reactions .

- Purity Optimization : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

- Purity Analysis : HPLC (C18 column, acetonitrile/water gradient) or GC-MS for volatile impurities. Purity ≥95% is achievable, as reported for similar pyrazole derivatives .

- Structural Confirmation : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to identify protons on the pyrazole ring (δ 7.2–7.8 ppm) and pyrrolidine N-H signals (δ 1.5–2.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₁H₁₉N₃: 193.29 g/mol) .

Q. What preliminary pharmacological screening models are suitable for this compound?

- In Vitro Assays : Enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based assays. Pyrazole derivatives often show affinity for CNS targets due to their heterocyclic structure .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess baseline toxicity .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole functionalization be addressed?

Regioselective modification of the pyrazole ring requires:

- Directed Metalation : Use of LDA (lithium diisopropylamide) at −78°C to deprotonate specific N-H sites, followed by electrophilic quenching .

- Protecting Groups : Temporary protection of the pyrrolidine nitrogen with Boc groups to direct reactions to the 4-position of the pyrazole .

- Computational Guidance : DFT calculations (B3LYP/6-31G*) to predict reactive sites based on electron density maps .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Dynamic Effects : Variable-temperature NMR to detect conformational changes in the pyrrolidine ring that may obscure signals .

- X-ray Crystallography : Single-crystal analysis to unambiguously assign stereochemistry and bond angles, as demonstrated for related pyrazole structures .

- Isotopic Labeling : ¹⁵N-labeling of the pyrazole nitrogen to clarify splitting patterns in complex spectra .

Q. How can computational methods enhance the design of analogs with improved bioactivity?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., dopamine receptors). Focus on optimizing hydrophobic interactions with the 2-methylpropyl group .

- ADMET Prediction : SwissADME or pkCSM to forecast pharmacokinetic properties, prioritizing analogs with logP <3 and high blood-brain barrier permeability .

Methodological Notes

- Synthetic Reproducibility : Document reaction atmosphere (N₂/Ar) to prevent oxidation of the pyrrolidine moiety .

- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with literature data for analogous compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.